1-(4-Cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone
Overview
Description
1-Cyclohexyl-4-(2-thienylacetyl)piperazine is a compound belonging to the piperazine family, characterized by a cyclohexyl group attached to the piperazine ring and a thienylacetyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often utilize microwave irradiation techniques to achieve high yields and efficiency .
Chemical Reactions Analysis
1-Cyclohexyl-4-(2-thienylacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-4-(2-thienylacetyl)piperazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other piperazine derivatives.
Biology: The compound is studied for its potential interactions with various biological receptors.
Industry: It is used in the development of new luminescent materials and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
1-Cyclohexyl-4-(2-thienylacetyl)piperazine can be compared with other piperazine derivatives, such as:
1-Cyclohexylpiperazine: Known for its use as a precursor for PB-28.
MT-45: A piperazine derivative with opiate-like analgesic properties.
The uniqueness of 1-(4-Cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h4,7,12,14H,1-3,5-6,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVQBAMDBHLPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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